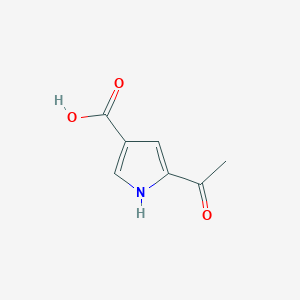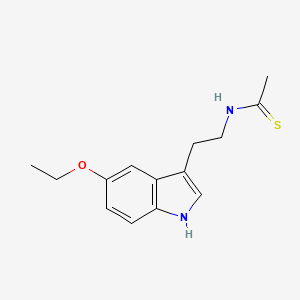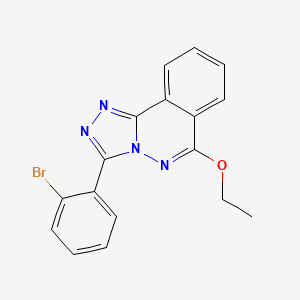
1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- is a heterocyclic compound that belongs to the class of triazolophthalazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the triazole ring imparts significant biological activity, making this compound a subject of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromobenzaldehyde with ethyl hydrazinecarboxylate to form an intermediate, which then undergoes cyclization with phthalic anhydride in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or acetic acid, with the addition of a base like sodium acetate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to ensure high purity and yield of the final product.
化学反応の分析
Types of Reactions
1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolophthalazine derivatives.
科学的研究の応用
1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- has several applications in scientific research, including:
Medicinal Chemistry: Potential use as an anticancer, antiviral, or antimicrobial agent due to its biological activity.
Biology: Studying its effects on cellular processes and pathways.
Industry: Use as an intermediate in the synthesis of other biologically active compounds.
作用機序
The mechanism of action of 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites of enzymes, inhibiting their activity and affecting cellular processes. The compound may also interact with DNA or RNA, leading to changes in gene expression and cellular function.
類似化合物との比較
Similar Compounds
- 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-chloro-
- 1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-(1-pyrrolidinyl)-
Uniqueness
1,2,4-Triazolo(3,4-a)phthalazine, 3-(2-bromophenyl)-6-ethoxy- is unique due to the presence of the ethoxy group, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in its interaction with molecular targets and its overall pharmacological profile.
特性
CAS番号 |
87540-41-8 |
|---|---|
分子式 |
C17H13BrN4O |
分子量 |
369.2 g/mol |
IUPAC名 |
3-(2-bromophenyl)-6-ethoxy-[1,2,4]triazolo[3,4-a]phthalazine |
InChI |
InChI=1S/C17H13BrN4O/c1-2-23-17-12-8-4-3-7-11(12)15-19-20-16(22(15)21-17)13-9-5-6-10-14(13)18/h3-10H,2H2,1H3 |
InChIキー |
JZNFZRCGTJXNBF-UHFFFAOYSA-N |
正規SMILES |
CCOC1=NN2C(=NN=C2C3=CC=CC=C3Br)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



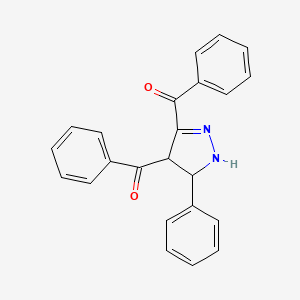
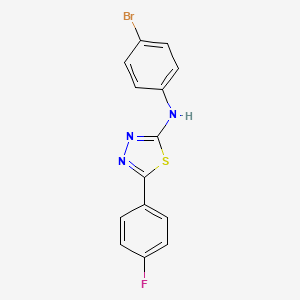
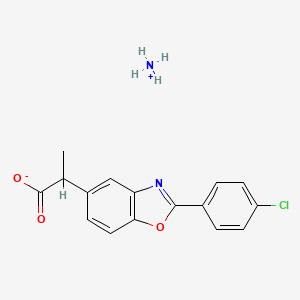
![N-[(4-Bromophenyl)methyl]-N-(1-methyl-1H-pyrazol-3-yl)acetamide](/img/structure/B15213527.png)
![3-phenyl-2H-imidazo[4,5-d]triazin-4-one](/img/structure/B15213535.png)

![2,6-Diamino-5-[6-(1,3-oxazol-2-yl)-6-oxohexyl]pyrimidin-4(1H)-one](/img/structure/B15213537.png)
![3-Hydroxy-2-[(1H-indol-3-yl)methyl]-6-methylquinoline-4-carboxylic acid](/img/structure/B15213550.png)


